Cas no 2305289-13-6 (1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one)

1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[8-(Dimethylamino)-3,4-dihydro-1,7-naphthyridin-1(2H)-yl]-2-propen-1-one
- 1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one
-
- インチ: 1S/C13H17N3O/c1-4-11(17)16-9-5-6-10-7-8-14-13(12(10)16)15(2)3/h4,7-8H,1,5-6,9H2,2-3H3
- InChIKey: ZQYJCJQCSTXCOF-UHFFFAOYSA-N
- SMILES: C(N1C2C(=CC=NC=2N(C)C)CCC1)(=O)C=C
じっけんとくせい
- 密度みつど: 1.148±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 350.7±42.0 °C(Predicted)
- 酸度系数(pKa): 6.84±0.20(Predicted)
1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26605953-1g |
1-[8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-yl]prop-2-en-1-one |
2305289-13-6 | 90% | 1g |
$0.0 | 2023-09-13 | |
Enamine | EN300-26605953-1.0g |
1-[8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-yl]prop-2-en-1-one |
2305289-13-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one 関連文献
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-oneに関する追加情報
Comprehensive Overview of 1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one (CAS No. 2305289-13-6)
The compound 1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one (CAS No. 2305289-13-6) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical research. This tetrahydro-naphthyridine derivative features a dimethylamino group and a propenone moiety, which contribute to its reactivity and functional versatility. Researchers are particularly interested in its role as a kinase inhibitor scaffold, a topic frequently searched in academic and industrial circles.
In the context of modern drug discovery, 1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one is often explored for its potential in targeting protein-protein interactions (PPIs), a hot topic in precision medicine. Its naphthyridine core is structurally analogous to several FDA-approved drugs, making it a candidate for structure-activity relationship (SAR) studies. Online searches for "naphthyridine-based drug design" or "dimethylamino derivatives in medicinal chemistry" reflect growing interest in this niche.
The synthesis of CAS No. 2305289-13-6 typically involves multi-step organic reactions, including cyclization and functional group interconversion. Recent publications highlight its utility in fragment-based drug discovery (FBDD), a strategy trending in AI-driven drug development. Computational chemists frequently search for "molecular docking with naphthyridine ligands" or "QSAR modeling of propenone derivatives," underscoring the compound's relevance in cheminformatics.
From a mechanistic perspective, the enone group in 1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one allows for Michael addition reactions, a feature exploited in covalent inhibitor design. This aligns with current industry trends toward irreversible enzyme inhibitors, as seen in oncology therapeutics. Searches for "covalent drug targets 2024" or "bioisosteres of naphthyridine" often intersect with discussions about this compound.
Analytical characterization of CAS 2305289-13-6 employs advanced techniques like LC-MS/MS and 2D-NMR, topics frequently queried by analytical chemists. Its chromatographic behavior is of particular interest for metabolite identification studies, a critical aspect of ADME profiling in preclinical research. The compound's logP and hydrogen bond acceptor/donor counts make it a case study for Lipinski's rule of five analyses.
In material science applications, the conjugated system of 1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one has been investigated for organic semiconductor properties. This connects with emerging searches about "small molecule organic electronics" and "n-type dopants." The dimethylamino substituent's electron-donating effects are crucial for tuning HOMO-LUMO gaps, a key parameter in optoelectronic material design.
Patent literature reveals that derivatives of 2305289-13-6 are being evaluated for neuroprotective effects, coinciding with rising public interest in neurodegenerative disease research. Online queries about "blood-brain barrier permeable scaffolds" often reference similar tetrahydro-naphthyridine structures. The compound's potential in epigenetic modulation is another area attracting attention, particularly regarding histone deacetylase (HDAC) interactions.
From a green chemistry standpoint, recent efforts focus on optimizing the synthesis of 1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one using catalytic methods to reduce E-factor. This aligns with the pharmaceutical industry's push toward sustainable manufacturing, a subject dominating conference agendas and search trends like "green synthesis of heterocycles."
The crystalline form of CAS 2305289-13-6 has been characterized by X-ray diffraction, revealing interesting packing motifs that influence its solubility profile. These findings are pertinent to formulation scientists searching for "polymorph screening strategies" or "co-crystal design principles." The compound's melting point and hygroscopicity data are frequently requested in technical inquiries.
Looking forward, 1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one continues to be a valuable chemical probe for studying allosteric modulation in biological systems. Its structural features make it a compelling subject for machine learning approaches to molecular property prediction, bridging chemistry with cutting-edge computational biology techniques that dominate contemporary research discussions.
2305289-13-6 (1-8-(dimethylamino)-1,2,3,4-tetrahydro-1,7-naphthyridin-1-ylprop-2-en-1-one) Related Products
- 869658-84-4(1-tert-butyl 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate)
- 863301-92-2(2-Phenethyl-1h-pyrrolo-[2,3-c]-pyridine)
- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)
- 2287261-87-2(2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
- 12037-63-7(tantalum phosphide)
- 1806743-25-8(3-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1824644-99-6(Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl-)
- 2172090-37-6(2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 131076-14-7(4,5-Dimethoxybenzene-1,2-diamine dihydrochloride)
- 65202-56-4(3-fluoro-6-methylpyridazine)




